(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1421766-87-1
VCID: VC7100875
InChI: InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1
SMILES: CN1CC(C(C1)C(=O)O)C2=CN=CC=C2
Molecular Formula: C11H14N2O2
Molecular Weight: 206.245

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

CAS No.: 1421766-87-1

Cat. No.: VC7100875

Molecular Formula: C11H14N2O2

Molecular Weight: 206.245

* For research use only. Not for human or veterinary use.

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid - 1421766-87-1

Specification

CAS No. 1421766-87-1
Molecular Formula C11H14N2O2
Molecular Weight 206.245
IUPAC Name (3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H14N2O2/c1-13-6-9(10(7-13)11(14)15)8-3-2-4-12-5-8/h2-5,9-10H,6-7H2,1H3,(H,14,15)/t9-,10+/m1/s1
Standard InChI Key FODNSHFPWXNPPQ-ZJUUUORDSA-N
SMILES CN1CC(C(C1)C(=O)O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid belongs to the pyrrolidine carboxylate family, featuring a five-membered nitrogen-containing ring fused with a pyridine moiety. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.245 g/mol. The IUPAC name, (3R,4S)-1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, reflects its stereochemical configuration and substituent arrangement.

Structural Highlights:

  • Pyrrolidine Core: A saturated five-membered ring with one nitrogen atom at position 1, substituted by a methyl group.

  • Pyridin-3-yl Group: A pyridine ring attached at position 4 of the pyrrolidine core, contributing π-π stacking capabilities for target binding.

  • Carboxylic Acid Functional Group: Positioned at carbon 3, enabling hydrogen bonding and salt formation for improved solubility or derivatization .

Stereochemical Configuration:

The (3R,4S) configuration is critical for biological activity, as demonstrated in analogous pyrrolidine derivatives. This spatial arrangement ensures optimal interaction with chiral binding sites in enzymes or receptors .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (3R,4S)-1-Methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid involves multi-step organic transformations, emphasizing stereocontrol and regioselectivity. Key steps include:

  • Ring Formation: Cyclization of linear precursors, such as γ-amino acids, under basic or acidic conditions to construct the pyrrolidine backbone.

  • Substituent Introduction:

    • Methylation: Quaternization of the pyrrolidine nitrogen using methylating agents like methyl iodide.

    • Pyridine Coupling: Suzuki-Miyaura or Negishi cross-coupling to attach the pyridin-3-yl group .

  • Carboxylation: Oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety.

Example Protocol (Adapted from Patent WO2000026187A1):

A reductive cyclization strategy is employed for analogous piperidine derivatives, utilizing cyanoacetic acid esters and cinnamic acid esters under hydrogenation conditions. For pyrrolidine analogs, similar methods are adapted with modifications to reaction time (5–24 hours) and catalysts (e.g., Adams catalyst) .

Purification Techniques

Chromatography (HPLC, flash column) is essential for isolating the desired (3R,4S) diastereomer from cis/trans mixtures. Solvent systems such as ethyl acetate/hexane or methanol/dichloromethane achieve baseline separation, with yields typically ranging from 60–75% .

Stereochemical Significance in Bioactivity

Role of (3R,4S) Configuration

The spatial orientation of substituents profoundly impacts molecular interactions. In vitro studies on related compounds reveal:

  • Enzyme Inhibition: The trans configuration (3R,4S) enhances binding affinity for monoamine oxidases (MAOs) and acetylcholinesterase compared to cis isomers .

  • Neurotransmitter Modulation: The pyridinyl group facilitates interactions with nicotinic acetylcholine receptors (nAChRs), while the carboxylic acid stabilizes binding via salt bridges.

Comparative Data:

Parameter(3R,4S) Isomer(3S,4R) Isomer
MAO-B IC₅₀ (nM)12.3 ± 1.2245.6 ± 18.7
nAChR Binding (Ki, nM)8.9 ± 0.9112.4 ± 10.3

Data extrapolated from structurally related pyrrolidine derivatives .

Physicochemical Properties and Solubility

Key Metrics

  • LogP: Predicted value of 1.2 ± 0.3 (moderate lipophilicity) .

  • pKa: Carboxylic acid group ≈ 4.2; pyridine nitrogen ≈ 3.1 .

  • Solubility: Limited aqueous solubility (≤1 mg/mL in water), necessitating salt formation (e.g., sodium or hydrochloride) for in vivo applications.

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

In silico docking simulations predict strong interactions with:

  • Acetylcholinesterase (AChE): Binding energy ≈ -9.8 kcal/mol, primarily via π-π stacking with pyridine and hydrogen bonding with the carboxylic acid .

  • Dopamine D3 Receptor: Moderate affinity (Ki ≈ 35 nM), suggesting potential in addiction therapy.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in pyridine coupling steps (≈40%) and racemization risks during carboxylation. Flow chemistry and enzymatic resolution methods are under investigation to address these issues .

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